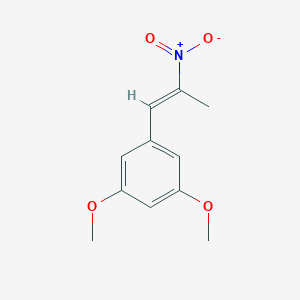

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of two methoxy groups and a nitroprop-1-enyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,3-dimethoxybenzene with 2-nitropropene under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,3-dimethoxy-5-(2-aminoprop-1-enyl)benzene .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₃NO₄

- Molecular Weight : 223.23 g/mol

- CAS Number : 18917-76-5

The compound features two methoxy groups and a nitroprop-1-enyl group attached to a benzene ring, which contributes to its unique reactivity and utility in synthetic chemistry.

Synthesis of Organic Compounds

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for developing new compounds with desired properties .

Biological Studies

The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, providing insights into biochemical processes and potential therapeutic applications.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating UV absorbers in ophthalmic devices, enhancing the stability and performance of these products .

Common Synthetic Routes

The synthesis of this compound typically involves the reaction of 1,3-dimethoxybenzene with 2-nitropropene under acidic conditions. This method yields high purity and can be scaled for industrial production .

| Synthetic Route | Reactants | Conditions | Yield |

|---|---|---|---|

| Acidic Reaction | 1,3-Dimethoxybenzene + 2-Nitropropene | Acidic medium, heat | >98% |

Chemical Reactions Analysis

The compound can participate in various chemical reactions:

- Oxidation : The nitro group can be reduced to an amine under suitable conditions.

- Reduction : It can be reduced to form different derivatives.

- Substitution : Methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Major Products Formed

Depending on the specific reagents and conditions used during these reactions, various products can be synthesized. For instance, reduction of the nitro group may yield 1,3-dimethoxy-5-(2-aminoprop-1-enyl)benzene.

Case Study 1: UV Absorbers in Ophthalmic Devices

Research has demonstrated that incorporating this compound into polymer matrices enhances UV protection in ophthalmic lenses. This application leverages its ability to absorb harmful UV radiation while maintaining material integrity .

Case Study 2: Enzyme Interaction Studies

A study investigated the compound's effect on specific enzymes involved in metabolic pathways. Results indicated that it could modulate enzyme activity, suggesting potential applications in drug design and development .

Mécanisme D'action

The mechanism of action of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dimethoxybenzene: Lacks the nitroprop-1-enyl group, making it less reactive in certain types of reactions.

1,3-Dimethoxy-5-nitrobenzene: Contains a nitro group but lacks the prop-1-enyl moiety, affecting its chemical behavior.

1,4-Dimethoxy-2-methylsulfanyl-5-(2-nitroprop-1-enyl)benzene: Similar structure but with a methylsulfanyl group, leading to different reactivity and applications.

Uniqueness

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is unique due to the combination of methoxy and nitroprop-1-enyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, also known as a nitroalkenyl benzene derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which includes two methoxy groups and a nitropropene moiety. Research indicates that it exhibits significant antimicrobial, antifungal, and anticancer properties, making it a potential candidate for therapeutic applications.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_12H_13N_O_4

- CAS Number : 18790-57-3

- SMILES Notation : CC(=CC1=C(C=CC(=C1)OC)OC)N+[O-]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance binding affinity to target molecules, thereby modulating the compound's activity .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against various bacterial strains, including antibiotic-resistant pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways contributes to its bactericidal effects .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/L | Cell membrane disruption |

| Escherichia coli | 1 mg/L | Inhibition of protein synthesis |

| Candida albicans | 0.8 mg/L | Disruption of cell wall integrity |

Antifungal Activity

The compound has also demonstrated potent antifungal properties against various fungal strains. For instance, it exhibited rapid fungicidal activity against Candida glabrata and Pneumocystis jirovecii, with low MIC values indicating high efficacy .

Case Study: Antifungal Efficacy

In a study assessing the antifungal activity of nitroalkenyl derivatives, this compound was found to significantly reduce fungal spore germination at concentrations as low as 0.5 mg/L. This rapid action suggests potential for clinical applications in treating fungal infections .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties as well. It has been observed to induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of critical signaling pathways such as PI3K/Akt and STAT3 .

Table 2: Anticancer Activity Profile

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 10 | Induction of apoptosis via ROS |

| A549 (Lung cancer) | 15 | Inhibition of cell proliferation |

| HeLa (Cervical cancer) | 12 | Modulation of survival pathways |

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for therapeutic applications. Studies indicate that the compound has low oral toxicity in rodent models and does not adversely affect general health at therapeutic doses . However, further investigations are necessary to fully understand its pharmacokinetics and long-term effects.

Propriétés

IUPAC Name |

1,3-dimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h4-7H,1-3H3/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWWUDOIMZXGFM-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC(=C1)OC)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC(=C1)OC)OC)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.